molecular formula C21H16FN5O4 B2754680 methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 1021045-90-8

methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2754680
CAS No.: 1021045-90-8
M. Wt: 421.388
InChI Key: XMRFNBHGEVVRJZ-UHFFFAOYSA-N
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Description

“Methyl 4-({[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds such as midazolam and its analogues have been synthesized using isocyanide reagents . This methodology allows for the preparation of imidazobenzodiazepine intermediates via an improved process . One-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions leads to the formation of imidazobenzodiazepine .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on monofluorinated small molecules, including ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, has highlighted their structural characteristics. These molecules have been studied for their hydrogen bonding patterns and molecular geometry, which are critical for understanding their reactivity and potential applications in material science and pharmacology (Burns & Hagaman, 1993).

  • Another aspect of research involves the synthesis of heterocyclic systems using compounds like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing fused pyrimidinones. These synthetic pathways are crucial for developing new pharmaceuticals and materials with specific chemical properties (Toplak et al., 1999).

Biological Activities and Applications

  • Some new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities. Such studies are essential for discovering new drugs that can combat resistant strains of bacteria and fungi. The structure-activity relationship (SAR) analysis of these compounds helps in understanding how their chemical structure influences biological activity (Bektaş et al., 2007).

  • The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This research demonstrates the potential of such compounds in antiviral therapies, highlighting the importance of synthetic chemistry in addressing global health challenges (Hebishy et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to act aspotassium competitive acid blockers (P-CABs) . P-CABs are a class of drugs used to treat acid-related diseases.

Mode of Action

As a potential P-CAB, this compound likely works by competing with potassium ions at the binding sites of proton pumps . This competition inhibits the function of the proton pumps, reducing the production of gastric acid.

Biochemical Pathways

P-cabs generally affect thegastric proton pump (H+/K+ ATPase) pathway . By inhibiting this enzyme, they reduce gastric acid secretion, thereby alleviating symptoms of acid-related diseases.

Result of Action

The result of this compound’s action would likely be a reduction in gastric acid secretion . This could help alleviate symptoms of acid-related diseases such as gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease.

Properties

IUPAC Name

methyl 4-[[2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O4/c1-31-21(30)14-4-8-16(9-5-14)24-19(28)11-26-20(29)18-10-17(25-27(18)12-23-26)13-2-6-15(22)7-3-13/h2-10,12H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRFNBHGEVVRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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